molecular formula C20H19FN6O3S B3015909 N-(3-((2-(4-fluorophenoxy)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798639-85-6

N-(3-((2-(4-fluorophenoxy)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B3015909
CAS RN: 1798639-85-6
M. Wt: 442.47
InChI Key: FIEBSDNLPMJHOE-UHFFFAOYSA-N
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Description

N-(3-((2-(4-fluorophenoxy)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H19FN6O3S and its molecular weight is 442.47. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Hybrids in Drug Development

Sulfonamides are a significant class of compounds in pharmacology, known for their broad range of biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The development of sulfonamide hybrids, incorporating diverse pharmacophores like quinoline, pyrazole, and coumarin, has been a focus of recent research. These hybrids have been explored for their potential in treating various diseases due to their enhanced pharmacological properties (Ghomashi et al., 2022).

Zinc(II)-Specific Fluorescing Agents

The synthesis of compounds like Zinquin ester, which are zinc(II)-specific fluorophores, highlights the potential use of sulfonamide derivatives in developing diagnostic tools or studies related to biological zinc(II). Such compounds can aid in the understanding of zinc's role in biological systems, potentially leading to novel therapeutic strategies (Mahadevan et al., 1996).

Novel Synthesis Methods

Research into novel synthesis methods for creating complex quinoline or pyrazole scaffolds in water presents a green chemistry approach to drug development. These methods allow for the creation of compounds with potential antimicrobial and antiproliferative activities, demonstrating the versatility and importance of such chemical frameworks in medicinal chemistry (Poomathi et al., 2015).

Antioxidant and Antitumor Properties

The exploration of coumarin-quinoxaline hybrids for their radical quenching and DNA oxidation inhibiting properties showcases the potential therapeutic applications of these compounds in antioxidative therapy and cancer prevention (Xi & Liu, 2015).

Selective COX-2 Inhibitors

The development of selective COX-2 inhibitors based on the quinoxaline structure has been an area of active research. These compounds, including derivatives with sulfonamide groups, have shown potential in treating inflammation and pain, with some advancing to clinical trials. This highlights the role of such compounds in developing new therapeutic agents (Singh et al., 2004).

properties

IUPAC Name

N-[3-[2-(4-fluorophenoxy)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3S/c1-27-13-16(12-23-27)31(28,29)26-20-19(24-17-4-2-3-5-18(17)25-20)22-10-11-30-15-8-6-14(21)7-9-15/h2-9,12-13H,10-11H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEBSDNLPMJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((2-(4-fluorophenoxy)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

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